molecular formula C22H19N3O3 B13375796 Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13375796
M. Wt: 373.4 g/mol
InChI Key: VVKJPZHWJMRXKS-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an imidazo[1,2-a]pyridine moiety, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the imidazo[1,2-a]pyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 3-[[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C22H19N3O3/c1-14-5-3-8-19-24-20(15-9-11-18(26)12-10-15)21(25(14)19)23-17-7-4-6-16(13-17)22(27)28-2/h3-13,23,26H,1-2H3

InChI Key

VVKJPZHWJMRXKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=CC(=C3)C(=O)OC)C4=CC=C(C=C4)O

Origin of Product

United States

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